![molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2](/img/structure/B1616271.png)
Bicyclo[2.2.1]hept-2-ene;ethene
概述
描述
Bicyclo[2.2.1]hept-2-ene;ethene: This compound is formed by the polymerization of bicyclo(2.2.1)hept-2-ene (norbornene) with ethene, resulting in a polymer with distinct mechanical and thermal properties.
准备方法
Synthetic Routes and Reaction Conditions: The polymerization of bicyclo(2.2.1)hept-2-ene with ethene can be achieved using various catalysts. One common method involves the use of cobalt (II) compounds and metallocenes such as [η5-(C5Me5)Co-η2-Cl]2 in chlorobenzene, activated with methylaluminoxane (MAO) . This process results in the formation of polymers with varying molecular weights and glass transition temperatures.
Industrial Production Methods: Industrial production of polynorbornene typically involves the use of Ziegler-Natta catalysts containing titanium tetrachloride (TiCl4) and aluminum alkyls (AlR3 or R2AlCl) . These catalysts facilitate the polymerization process, yielding a saturated polymer with 2,3 linkages .
化学反应分析
Types of Reactions: Polynorbornene undergoes various chemical reactions, including polymerization, pyrolysis, and photoreactive processes.
Common Reagents and Conditions:
Polymerization: Catalysts such as cobalt (II) compounds and metallocenes in the presence of MAO.
Pyrolysis: Analyzed using pyrolysis-mass spectrometry and microwave spectroscopy.
Photoreactive Processes: UV irradiation leads to significant changes in refractive index and surface properties.
Major Products:
Polymerization: Results in polymers with varying molecular weights and glass transition temperatures.
Pyrolysis: Generates detailed insights into the compounds produced by elimination processes.
Photoreactive Processes: Applications in optical devices and surface functionalization.
科学研究应用
Polynorbornene has a wide range of scientific research applications:
Chemistry: Used in the preparation of cis, exo-2,3-diarylsubstituted bicyclo(2.2.1)heptanes or bicyclo(2.2.1)hept-2-enes.
Biology: Studies on the thermal conversion dynamics and stereochemistry of the products.
Industry: Utilized in the production of photoresist materials for lithography and optical devices.
作用机制
The mechanism of action of polynorbornene involves the polymerization process facilitated by specific catalysts. The molecular targets and pathways include the activation of bicyclo(2.2.1)hept-2-ene and ethene by catalysts such as cobalt (II) compounds and metallocenes . This activation leads to the formation of macromonomers with vinylic end groups.
相似化合物的比较
Polynorbornene is unique due to its distinct mechanical and thermal properties. Similar compounds include:
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde
- 5-Norbornene-2-methanol
- 5-Norbornene-2-carboxylic acid
These compounds share structural similarities but differ in their specific applications and properties.
属性
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFIHNOEGSAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110633-42-6, 26007-43-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110633-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene-norbornene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26007-43-2 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026007432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
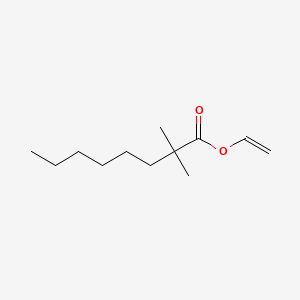
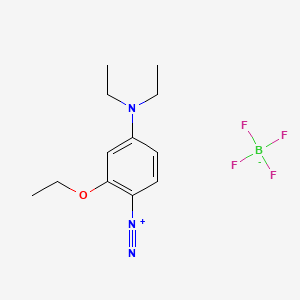


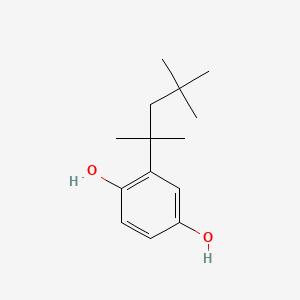
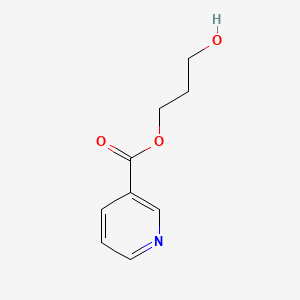


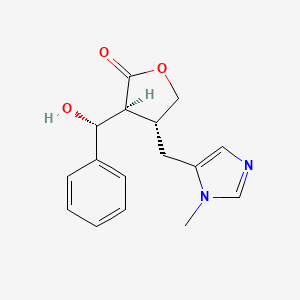
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)
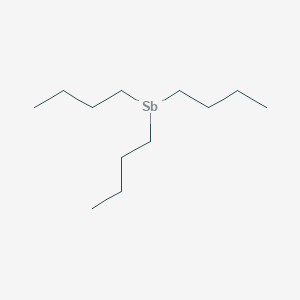
![4-[4-(diethylamino)phenyl]iminonaphthalen-1-one](/img/structure/B1616208.png)

